tert-Butyl (1,3-diamino-1-oxopropan-2-yl)carbamate
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Overview
Description
tert-Butyl (1,3-diamino-1-oxopropan-2-yl)carbamate is a chemical compound with the molecular formula C8H17N3O3. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of an amino group, an aminomethyl group, and a dimethylethyl ester group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1,3-diamino-1-oxopropan-2-yl)carbamate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-1-(aminomethyl)-2-oxoethylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated systems for precise control of reaction conditions. The use of high-purity starting materials and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1,3-diamino-1-oxopropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino and aminomethyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino groups under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in the formation of various substituted carbamates.
Scientific Research Applications
tert-Butyl (1,3-diamino-1-oxopropan-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (1,3-diamino-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets. The amino and aminomethyl groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active carbamic acid derivative, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, [2-(1-piperazinyl)ethyl]-, 1,1-dimethylethyl ester
- Carbamic acid, [(1R)-2-amino-1-methyl-2-thioxoethyl]-, 1,1-dimethylethyl ester
Uniqueness
tert-Butyl (1,3-diamino-1-oxopropan-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
143634-52-0 |
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Molecular Formula |
C8H17N3O3 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
tert-butyl N-(1,3-diamino-1-oxopropan-2-yl)carbamate |
InChI |
InChI=1S/C8H17N3O3/c1-8(2,3)14-7(13)11-5(4-9)6(10)12/h5H,4,9H2,1-3H3,(H2,10,12)(H,11,13) |
InChI Key |
GUBUZSWYGSABPL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CN)C(=O)N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C(=O)N |
Synonyms |
Carbamic acid, [2-amino-1-(aminomethyl)-2-oxoethyl]-, 1,1-dimethylethyl ester |
Origin of Product |
United States |
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